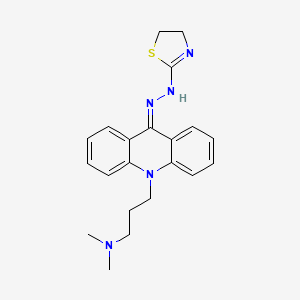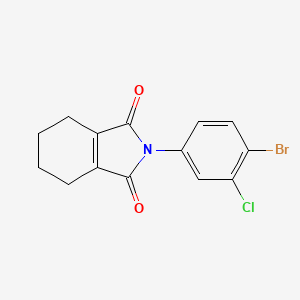
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its unique chemical properties
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a nucleophilic aromatic substitution reaction.
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the isoindole core under specific conditions, such as using a palladium catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro or fully hydrogenated derivatives, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- exerts its effects involves interactions with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that it can bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. Similar compounds include:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-4,5,6,7-tetrahydro-: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-: Contains only a bromine atom, which may affect its reactivity and interactions with biological targets.
1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-: Contains only a chlorine atom, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
39985-68-7 |
|---|---|
Formule moléculaire |
C14H11BrClNO2 |
Poids moléculaire |
340.60 g/mol |
Nom IUPAC |
2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrClNO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
Clé InChI |
UCRQEAXNKJGVGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


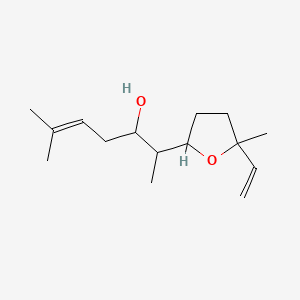
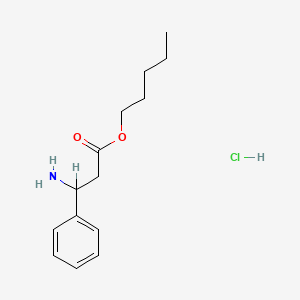
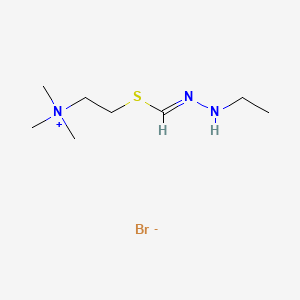

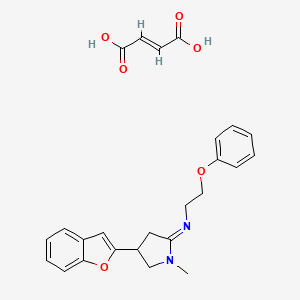
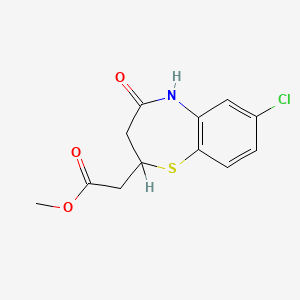
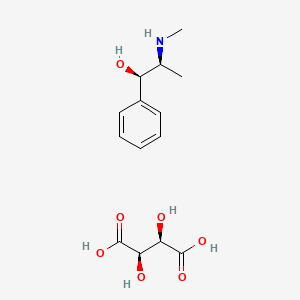

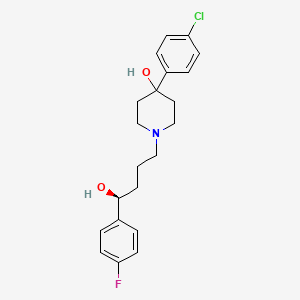
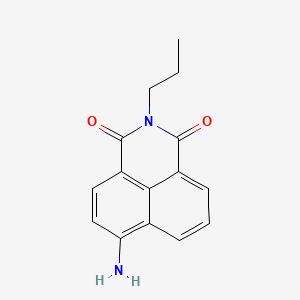

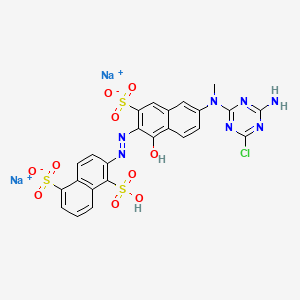
![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
